molecular formula C20H16N2OS2 B2691914 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide CAS No. 886958-64-1

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide

Cat. No.: B2691914
CAS No.: 886958-64-1
M. Wt: 364.48
InChI Key: HKWRABVNBOXUCM-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide is a complex organic compound that features a benzothiazole moiety fused with a thiophene ring and a benzamide group

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)benzamide: Similar structure but lacks the thiophene ring.

    2-(4,5-dimethylthiophen-2-yl)benzothiazole: Similar structure but lacks the benzamide group.

    N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide group instead of a benzamide group.

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide is unique due to the combination of the benzothiazole, thiophene, and benzamide moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c1-12-13(2)24-20(22-18(23)14-8-4-3-5-9-14)17(12)19-21-15-10-6-7-11-16(15)25-19/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWRABVNBOXUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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